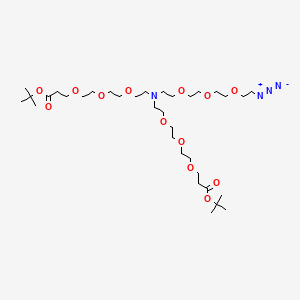

N-(Azido-PEG3)-N-bis(PEG3-Boc)

Description

BenchChem offers high-quality N-(Azido-PEG3)-N-bis(PEG3-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Azido-PEG3)-N-bis(PEG3-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N4O13/c1-33(2,3)50-31(39)7-13-41-19-25-47-28-22-44-16-10-38(12-18-46-24-30-49-27-21-43-15-9-36-37-35)11-17-45-23-29-48-26-20-42-14-8-32(40)51-34(4,5)6/h7-30H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZBWIKELRCXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N4O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-Boc): A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azido-PEG3)-N-bis(PEG3-Boc), a heterobifunctional linker integral to advancements in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

N-(Azido-PEG3)-N-bis(PEG3-Boc) is a branched molecule featuring a central nitrogen atom to which three polyethylene (B3416737) glycol (PEG) chains are attached. One chain is terminated with an azide (B81097) group, while the other two are capped with tert-butyloxycarbonyl (Boc) protected amine groups. The PEG chains enhance the solubility and biocompatibility of the molecule.

Chemical Structure:

Table 1: Physicochemical Properties of N-(Azido-PEG3)-N-bis(PEG3-Boc)

| Property | Value | Source |

| Molecular Formula | C₃₄H₆₆N₄O₁₃ | |

| Molecular Weight | 738.91 g/mol | |

| CAS Number | 2055042-56-1 | |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | Typically >95% | |

| Storage | -20°C, under inert atmosphere | Inferred from supplier data for similar compounds |

Core Functionalities and Applications

The unique trifunctional nature of N-(Azido-PEG3)-N-bis(PEG3-Boc) makes it a valuable tool in synthetic chemistry and drug development.

-

Azide Group: This functional group is primarily used in "click chemistry," a set of biocompatible reactions that are rapid and specific. The azide can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a terminal alkyne or a strained alkyne (like DBCO or BCN), respectively. This allows for the efficient and stable conjugation to biomolecules, surfaces, or therapeutic agents.

-

Boc-Protected Amines: The two terminal amines are protected by Boc groups. This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amines. These deprotected amines can then be reacted with various electrophiles, such as activated esters (e.g., NHS esters) or carboxylic acids (in the presence of coupling agents), to attach other molecules of interest. The presence of two Boc-protected amines allows for the potential attachment of two separate entities or the creation of branched structures.

-

PEG Linkers: The polyethylene glycol chains are hydrophilic and flexible. In the context of bioconjugation, PEG linkers can improve the solubility and stability of the resulting conjugate, reduce immunogenicity, and prevent steric hindrance between the conjugated molecules. In PROTACs, the length and flexibility of the PEG linker are critical for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.

Experimental Protocols

Deprotection of Boc Groups

This protocol describes the removal of the Boc protecting groups to expose the primary amines.

Materials:

-

N-(Azido-PEG3)-N-bis(PEG3-Boc)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve N-(Azido-PEG3)-N-bis(PEG3-Boc) in DCM (e.g., 10 mL per 100 mg of compound).

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the deprotected product, N-(Azido-PEG3)-N-bis(PEG3-amine).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-containing linker to a molecule with a terminal alkyne.

Materials:

-

N-(Azido-PEG3)-N-bis(PEG3-Boc)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Water

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the alkyne-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of N-(Azido-PEG3)-N-bis(PEG3-Boc) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄ (e.g., 1-5 mol%) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of N-(Azido-PEG3)-N-bis(PEG3-Boc).

Caption: PROTAC-mediated protein degradation pathway.

Caption: A potential synthetic workflow for creating a bioconjugate.

Conclusion

N-(Azido-PEG3)-N-bis(PEG3-Boc) is a highly adaptable linker molecule with significant potential in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its distinct functional groups, combined with the beneficial properties of the PEG chains, offer researchers a versatile platform for the construction of complex molecular architectures. The provided conceptual protocols and diagrams serve as a foundation for the practical application of this linker in innovative research and development endeavors.

The Versatile Role of N-(Azido-PEG3)-N-bis(PEG3-Boc) in Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(Azido-PEG3)-N-bis(PEG3-Boc) is a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in modern biomedical research. Its unique architecture, featuring a central nitrogen atom from which emanate one azide-terminated PEG arm and two Boc-protected amine-terminated PEG arms, provides a versatile platform for the synthesis of complex biomolecules. This guide details the core applications, experimental protocols, and underlying principles of its use in research, with a focus on its role in creating sophisticated constructs for targeted therapies and molecular imaging.

The hydrophilic PEG chains enhance the solubility and biocompatibility of the resulting conjugates, while the distinct functional groups—an azide (B81097) for "click chemistry" and protected amines for sequential conjugation—allow for controlled, multi-step synthetic strategies.[1] This makes it an ideal scaffold for building molecules like bispecific antibodies, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).

Core Applications in Research

The primary utility of N-(Azido-PEG3)-N-bis(PEG3-Boc) and its close derivatives lies in their ability to link multiple molecular entities with high precision. The two main areas of application are in the development of bispecific targeting agents and as a foundational linker in PROTACs.

Synthesis of Bispecific Heterodimers for Targeted Imaging and Therapy

A significant challenge in cancer treatment is tumor heterogeneity, where different cancer cells within the same tumor express different surface markers. Bispecific molecules that can target two different receptors simultaneously offer a promising strategy to overcome this. A key example is the development of a bispecific heterodimer for prostate cancer imaging that targets both the prostate-specific membrane antigen (PSMA) and the neurotensin (B549771) receptor 1 (NTR1).[2]

In a study by Ma et al. (2019), a closely related linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester), was used as the central scaffold. The two NHS ester arms were reacted with the amine groups on a PSMA-targeting motif and an NTR1-targeting peptide, respectively. The remaining azide group was then used to attach an imaging agent via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[2][3] This modular approach allows for the creation of a dual-targeting agent with a dedicated site for radiolabeling.

The following tables summarize the quantitative data from the development of the F-BCN-PSMA-NT heterodimer, demonstrating the efficacy of using a branched PEG linker.

Table 1: In Vitro Binding Affinity (IC50) [3]

| Compound | Target Receptor | Cell Line | IC50 (nM) |

|---|---|---|---|

| F-BCN-PSMA-NT | NTR1 | PC-3 | 50.2 |

| Monomer Control 1 | NTR1 | PC-3 | (Comparable) |

| F-BCN-PSMA-NT | PSMA | LNCaP | (Reduced Affinity) |

| Monomer Control 2 | PSMA | LNCaP | (Higher Affinity) |

Table 2: In Vivo Tumor Uptake in Xenograft Models (%ID/g) [2]

| Tumor Model | Receptor Profile | Tracer Uptake (%ID/g) |

|---|---|---|

| PC-3 Xenograft | NTR1 positive / PSMA negative | 1.4 ± 0.3 |

| LNCaP Xenograft | PSMA positive / NTR1 negative | 1.3 ± 0.2 |

Application as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Branched PEG linkers like N-(Azido-PEG3)-N-bis(PEG3-Boc) are highly valuable in PROTAC synthesis.[4]

The azide group can be "clicked" to an alkyne-functionalized E3 ligase ligand. Following deprotection of the two Boc groups, the resulting primary amines can be used to attach one or even two target-binding ligands, enabling the creation of bivalent or bispecific degraders. The PEG structure enhances solubility and permeability, which are often challenges in PROTAC development.[4]

Experimental Methodologies and Protocols

The synthesis of complex bioconjugates using N-(Azido-PEG3)-N-bis(PEG3-Boc) involves a series of well-established chemical reactions. Below are detailed, representative protocols for the key steps.

Protocol 1: Boc Deprotection of Amine Groups

This procedure removes the tert-butyloxycarbonyl (Boc) protecting groups to expose the primary amines for conjugation.

-

Dissolution: Dissolve the N-(Azido-PEG3)-N-bis(PEG3-Boc) linker in Dichloromethane (DCM).

-

Acid Addition: Add Trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v) at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

Protocol 2: Amide Bond Formation (e.g., NHS Ester Reaction)

This protocol describes the reaction of the deprotected primary amines with an N-hydroxysuccinimide (NHS) ester-activated molecule.

-

Reagent Preparation: Dissolve the amine-containing linker and the NHS-ester functionalized molecule (e.g., a targeting ligand) in an anhydrous solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) to the reaction mixture to neutralize the amine salt and facilitate the reaction. The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1]

-

Reaction: Stir the reaction at room temperature for 2-4 hours or overnight.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Purification: Purify the resulting conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is used to conjugate the azide-functionalized intermediate with an alkyne-containing molecule.[5]

-

Dissolution: Dissolve the azide-containing molecule (1.0 eq) and the alkyne-containing molecule (1.0 eq) in a suitable solvent system (e.g., a mixture of t-BuOH/H₂O or DMF).

-

Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (B8700270) (0.2 eq) and copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq).

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction: Stir the mixture at room temperature overnight.

-

Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the product can be purified by preparative HPLC or by filtration if the product precipitates. With nearly quantitative yields, purification can sometimes be simplified.[5]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bispecific Radioligands (BRLs): Two Is Better Than One | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-(Azido-PEG3)-N-bis(PEG3-Boc) in Advanced Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-bis(PEG3-Boc) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. Its primary role is not that of a therapeutic agent with a direct mechanism of action on biological pathways, but rather as a versatile chemical tool that facilitates the covalent linking of multiple molecular entities. The strategic arrangement of its functional groups—an azide (B81097), and two protected amines—allows for controlled, sequential conjugation reactions. This enables the construction of complex biomolecules, such as antibody-drug conjugates (ADCs), targeted imaging agents, and other multi-component therapeutic systems.[1]

The core functionality of this linker lies in the precise chemical reactions its terminal groups can undergo. The azide group is a key component for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] The two tert-butyloxycarbonyl (Boc)-protected amine groups provide latent reactivity. The Boc groups are stable under a variety of conditions but can be readily removed with mild acid to reveal primary amines, which can then be conjugated to other molecules, for example, through amide bond formation.[3]

The PEG spacers inherent in the linker's structure are crucial for improving the physicochemical properties of the final conjugate. PEGylation, the process of attaching PEG chains, is a well-established method to enhance the solubility, stability, and circulation half-life of therapeutic molecules, while also reducing their immunogenicity.[1][] Branched PEG linkers, in particular, are utilized to increase the payload capacity in ADCs, potentially leading to higher drug-to-antibody ratios (DARs) and improved therapeutic efficacy.[5][6][7]

This technical guide provides an in-depth overview of the functional applications of N-(Azido-PEG3)-N-bis(PEG3-Boc), detailed experimental protocols for its use in bioconjugation, and a summary of relevant quantitative data.

Data Presentation

The decision to use a branched PEG linker and the specific length of the PEG chains can significantly impact the properties of the resulting bioconjugate. The following tables summarize quantitative data from studies on similar branched and linear PEG linkers in the context of antibody-drug conjugates.

Table 1: Effect of PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Pharmacokinetics

| Linker Configuration | Clearance Rate (mL/kg/day) | Fold Change vs. Linear |

| Linear 24-unit PEG | 1.8 | 1.0x |

| Pendant (Branched) 2x12-unit PEG | 1.2 | 0.67x |

Data adapted from a study comparing linear versus pendant (branched) PEG configurations on ADC stability and pharmacokinetics. The branched architecture demonstrates a slower clearance rate, suggesting a longer circulation time.[5]

Table 2: Influence of Branched Linker Length on In Vitro Cytotoxicity of an MMAE-based ADC

| ADC Branched Linker | IC50 (nM) against HER2+ SK-BR-3 cells |

| "Short" Branched Linker | 0.68 |

| "Long" Branched Linker | 0.074 |

Data extracted from a study comparing "short" and "long" branched linkers in homogeneous DAR 6 ADCs. The longer linker resulted in significantly higher potency, which may be due to reduced steric hindrance allowing for more efficient cleavage of the linker by lysosomal enzymes.[5][8]

Table 3: Impact of PEGylation on the Half-Life and Toxicity of an Affibody-Drug Conjugate

| Conjugate | Half-Life (minutes) | Maximum Tolerated Dose (mg/kg) |

| No PEG Linker (HM) | 19.6 | 5.0 |

| 4 kDa PEG Linker (HP4KM) | 49.0 (2.5-fold increase) | 10.0 |

| 10 kDa PEG Linker (HP10KM) | 219.5 (11.2-fold increase) | 20.0 |

This data demonstrates that increasing the length of the PEG linker can significantly prolong the circulation half-life and reduce the off-target toxicity of a drug conjugate.

Mandatory Visualization

Caption: Molecular structure of the N-(Azido-PEG3)-N-bis(PEG3-Boc) linker.

Caption: Experimental workflow for creating an ADC with the linker.

Caption: Generalized signaling pathway of an ADC created with a cleavable linker.

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving N-(Azido-PEG3)-N-bis(PEG3-Boc) and similar linkers.

Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting groups to expose the primary amines.

Materials:

-

N-(Azido-PEG3)-N-bis(PEG3-Boc)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Magnetic stir bar and stir plate

-

Round-bottom flask

-

Rotary evaporator

-

Optional: Saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.[9]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[9]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material. The reaction is typically complete within 1-2 hours.[5]

-

Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting residue is the TFA salt of the deprotected amine.[9]

-

(Optional Basic Work-up) To obtain the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the linker's azide group to an alkyne-modified molecule (e.g., a drug payload).

Materials:

-

Azide-functionalized molecule (e.g., the deprotected linker conjugated to an antibody)

-

Alkyne-modified payload

-

Copper (II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper-stabilizing ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of the THPTA ligand in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

Dissolve the alkyne-modified payload in DMSO or DMF to a concentration of 10-20 mM.[10]

-

-

Catalyst Premix: In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio. Let it stand for a few minutes.[10]

-

Conjugation Reaction:

-

In a reaction vessel, combine the azide-functionalized molecule with a 5- to 10-fold molar excess of the alkyne-modified payload.[11]

-

Add the premixed copper/ligand solution to the reaction mixture. A final copper concentration of 0.1-0.25 mM is a good starting point.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.

-

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.[11]

-

Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted payload and catalyst components.[11]

Protocol 3: Amine Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the deprotected linker's primary amines to a molecule containing a carboxylic acid, such as an antibody.

Materials:

-

Deprotected N-(Azido-PEG3)-N-bis(PEG3-amine) linker

-

Antibody or other protein with accessible carboxylic acid groups

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis or desalting columns)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the activation buffer.[11]

-

Activation of Carboxylic Acids: Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[11]

-

Linker Conjugation: Add a 10- to 20-fold molar excess of the deprotected amine linker to the activated antibody solution. Adjust the pH to 7.2-7.5 if necessary. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess linker and quenching reagents by dialysis against a suitable buffer (e.g., PBS) or by using desalting columns.[11]

Conclusion

N-(Azido-PEG3)-N-bis(PEG3-Boc) is a sophisticated chemical linker that plays a critical role in the construction of complex, multi-component bioconjugates. Its branched structure allows for the attachment of multiple payload molecules, while the integrated PEG spacers enhance the overall physicochemical properties of the final product, such as solubility and in vivo circulation time.[][6] The orthogonal reactivity of its azide and protected amine groups provides researchers with precise control over the conjugation strategy, enabling the development of next-generation therapeutics and diagnostics with improved efficacy and safety profiles. The successful application of this and similar linkers is dependent on the careful optimization of the conjugation chemistries and a thorough understanding of how the linker's architecture impacts the biological performance of the conjugate.

References

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 7. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 8. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-(Azido-PEG3)-N-bis(PEG3-Boc)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of the heterotrifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG3)-N-bis(PEG3-Boc). This molecule is a valuable tool in bioconjugation and drug delivery, featuring a central tertiary amine scaffold functionalized with one azide (B81097) group for click chemistry applications and two Boc-protected amine groups for subsequent controlled deprotection and further functionalization.[1] The PEG spacers enhance solubility and biocompatibility of the conjugates.[1]

The proposed synthetic strategy is a convergent two-step process that involves the preparation of an activated azido-PEG3 electrophile followed by the N-alkylation of a commercially available secondary amine bearing two Boc-protected PEG3 chains.

I. Proposed Synthetic Pathway

The synthesis is divided into two primary stages:

-

Synthesis of 11-azido-3,6,9-trioxaundecyl-1-p-toluenesulfonate (Azido-PEG3-OTs): This involves the mono-tosylation of tetraethylene glycol, followed by nucleophilic substitution with azide, and a subsequent tosylation to generate the activated electrophile.

-

N-Alkylation to Yield the Final Product: The synthesized Azido-PEG3-OTs is then used to alkylate the secondary amine of NH-bis(PEG3-Boc) to form the target tertiary amine.

Caption: Synthetic Workflow for N-(Azido-PEG3)-N-bis(PEG3-Boc)

II. Quantitative Data and Reagents

The following table summarizes the key reagents required for the synthesis with their relevant properties.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Tetraethylene Glycol | 112-60-7 | C₈H₁₈O₅ | 194.23 |

| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 |

| Sodium Azide (NaN₃) | 26628-22-8 | N₃Na | 65.01 |

| NH-bis(PEG3-Boc) | 2055024-51-4 | C₂₁H₄₁N₇O₈ | 519.60[2] |

| Sodium Hydride (NaH) | 7646-69-7 | HNa | 24.00 |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Tetrahydrofuran (B95107) (THF) | 109-99-9 | C₄H₈O | 72.11 |

| N-(Azido-PEG3)-N-bis(PEG3-Boc) | Not available | C₃₇H₇₁N₇O₁₂ | 822.00 |

III. Detailed Experimental Protocols

Step 1: Synthesis of 11-azido-3,6,9-trioxaundecyl-1-p-toluenesulfonate (Azido-PEG3-OTs)

This procedure is adapted from general methods for the synthesis of azido-PEG derivatives.[3][4]

1a. Synthesis of Mono-tosylated Tetraethylene Glycol (TsO-PEG3-OH)

-

In a round-bottom flask under a nitrogen atmosphere, dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine at 0°C.

-

Slowly add a solution of p-toluenesulfonyl chloride (0.9 equivalents to favor mono-substitution) in anhydrous pyridine dropwise to the cooled solution.

-

Stir the reaction mixture at 0°C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by adding cold water.

-

Extract the product with dichloromethane (B109758) (DCM).

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the mono-tosylated product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

1b. Synthesis of 11-azido-3,6,9-trioxaundecan-1-ol (N3-PEG3-OH)

-

Dissolve the purified TsO-PEG3-OH (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90°C and stir overnight.[4]

-

Cool the mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the azido-PEG3-alcohol.

1c. Synthesis of 11-azido-3,6,9-trioxaundecyl-1-p-toluenesulfonate (N3-PEG3-OTs)

-

Following the procedure in step 1a, dissolve N3-PEG3-OH (1 equivalent) in anhydrous pyridine at 0°C under a nitrogen atmosphere.

-

Add p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous pyridine dropwise.

-

Stir the reaction at 0°C for 4-6 hours and then at room temperature overnight.

-

Work up the reaction as described in step 1a.

-

Purify the final product, Azido-PEG3-OTs, by column chromatography.

Step 2: Synthesis of N-(Azido-PEG3)-N-bis(PEG3-Boc)

This procedure is based on the general principles of N-alkylation of secondary amines.[1][5]

-

In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C and add a solution of NH-bis(PEG3-Boc) (1 equivalent), which is commercially available[6], in anhydrous THF dropwise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0°C and add a solution of Azido-PEG3-OTs (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux overnight.

-

Cool the reaction mixture to 0°C and quench carefully by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, N-(Azido-PEG3)-N-bis(PEG3-Boc), by column chromatography on silica gel. Due to the polar nature of PEGylated compounds, a chloroform/methanol or dichloromethane/methanol eluent system may be effective.[7]

IV. Purification and Characterization

Purification of PEGylated compounds can be challenging due to their physical properties.[7] Column chromatography on silica gel using solvent systems like dichloromethane/methanol or chloroform/methanol with a shallow gradient is often employed.[7] For larger scale purification, techniques like size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) could be considered if applicable.[]

The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the characteristic peaks for the PEG backbone, the Boc protecting groups, and the successful incorporation of the azide moiety (which can be indirectly observed through the chemical shifts of adjacent protons).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch (around 2100 cm⁻¹) and the carbonyl stretch of the Boc group (around 1690 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

This guide provides a robust and logical pathway for the synthesis of N-(Azido-PEG3)-N-bis(PEG3-Boc), leveraging a convergent strategy for improved efficiency. Researchers should adapt and optimize the reaction conditions and purification methods based on their specific laboratory settings and analytical capabilities.

References

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]

- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 6. a2bchem.com [a2bchem.com]

- 7. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Solubility of Branched PEG Linkers in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of branched polyethylene (B3416737) glycol (PEG) linkers in common organic solvents. Understanding the solubility of these critical components is paramount for their effective use in drug delivery systems, bioconjugation, and the development of advanced therapeutics. This document offers a compilation of available solubility data, detailed experimental protocols for determining solubility, and a discussion of the key factors influencing the dissolution of branched PEG linkers.

Introduction to Branched PEG Linkers and Their Solubility

Branched or multi-arm PEG linkers are a class of macromolecules where multiple PEG chains are attached to a central core. This architecture offers several advantages over linear PEGs, including a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), improved pharmacokinetic profiles, and the ability to form complex hydrogel networks. The solubility of these linkers in organic solvents is a critical parameter that dictates their handling, purification, and reactivity in various synthetic and conjugation processes.

Generally, branched PEG linkers exhibit good solubility in a range of polar aprotic organic solvents. This is attributed to the ether oxygens in the polyethylene glycol backbone, which can form hydrogen bonds with solvent molecules. However, the overall solubility is a complex interplay of several factors, including the molecular weight of the PEG arms, the number of arms, the nature of the central core, and the terminal functional groups.

Quantitative Solubility Data

Quantitative solubility data for branched PEG linkers in organic solvents is not extensively available in a centralized format. The following table summarizes the available data and qualitative solubility information from various sources. Researchers are encouraged to use the experimental protocols provided in this guide to determine the precise solubility for their specific branched PEG linker and application.

| Branched PEG Linker | Molecular Weight (Da) | Solvent | Solubility | Temperature (°C) | Source |

| 4-Arm PEG-NHS | 2,000 - 20,000 | Chloroform | 10 mg/mL (clear solution) | Not Specified | [1] |

| 4-Arm PEG-NHS | 2,000 - 20,000 | Dimethyl Sulfoxide (DMSO) | 10 mg/mL (clear solution) | Not Specified | [1] |

| 4-Arm PEG-Thiol | 2,000 - 20,000 | Chloroform | Soluble | Not Specified | [2] |

| 4-Arm PEG-Thiol | 2,000 - 20,000 | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [2] |

| 4-Arm PEG derivatives | Not Specified | Dichloromethane (DCM) | Soluble | Not Specified | [3][4][5] |

| 4-Arm PEG derivatives | Not Specified | Dimethylformamide (DMF) | Soluble | Not Specified | [3][4][5] |

| 8-Arm PEG-Maleimide | 10,000 - 40,000 | Dichloromethane (DCM) | Soluble | Not Specified | [6][7] |

| 8-Arm PEG-Maleimide | 10,000 - 40,000 | Dimethylformamide (DMF) | Soluble | Not Specified | [6][7] |

| 8-Arm PEG-Maleimide | 10,000 - 40,000 | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [6][7] |

| 8-Arm PEG-Carboxylic Acid | 10,000 - 40,000 | Dichloromethane (DCM) | Soluble | Not Specified | [8][9] |

| 8-Arm PEG-Carboxylic Acid | 10,000 - 40,000 | Dimethylformamide (DMF) | Soluble | Not Specified | [8][9] |

| 8-Arm PEG-Carboxylic Acid | 10,000 - 40,000 | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [8][9] |

| General Branched PEGs | Not Specified | Alcohols | Less Soluble | Not Specified | [1][3][5][6][8] |

| General Branched PEGs | Not Specified | Toluene | Less Soluble | Not Specified | [1][3][5][6][8] |

Note: "Soluble" indicates that the source states solubility without providing a quantitative value. The actual saturation solubility may vary depending on the specific molecular weight and substitution of the PEG linker.

Factors Influencing Solubility

The solubility of branched PEG linkers in organic solvents is influenced by a combination of factors related to both the polymer and the solvent. Understanding these factors is crucial for selecting appropriate solvents for specific applications and for troubleshooting solubility issues.

Caption: Factors influencing the solubility of branched PEG linkers.

-

Molecular Weight: Generally, as the molecular weight of the PEG arms increases, the solubility in organic solvents tends to decrease. This is due to the increased chain entanglement and the greater energy required to solvate the larger polymer coils.

-

Number of Arms: An increase in the number of arms for a given total molecular weight can lead to a more compact, globular structure. This can sometimes enhance solubility compared to a linear PEG of the same total molecular weight by reducing intermolecular chain interactions.

-

Central Core Structure: The chemical nature of the central core (e.g., pentaerythritol, hexaglycerol) can influence the overall solubility of the branched PEG linker, although this effect is often secondary to the properties of the PEG arms.

-

Terminal Functional Groups: The functional groups at the end of the PEG arms (e.g., NHS ester, maleimide, thiol, carboxylic acid) can significantly impact solubility. Highly polar or ionizable functional groups may enhance solubility in polar solvents.

-

Solvent Polarity and Hydrogen Bonding Capability: Branched PEGs are most soluble in polar aprotic solvents like DMF, DMSO, and DCM, which can effectively solvate the ether backbone. Solvents that are poor hydrogen bond acceptors or are non-polar (e.g., hexane) are generally poor solvents for PEGs.

-

Temperature: For many polymer-solvent systems, solubility increases with temperature. This is because the dissolution process is often endothermic, and the increased kinetic energy helps to overcome the intermolecular forces within the polymer.

Experimental Protocols for Determining Solubility

The following are detailed methodologies for determining the solubility of branched PEG linkers in organic solvents. These protocols are adapted from standard methods for polymer solubility determination.

Method 1: Saturation Shake-Flask Method (Equilibrium Solubility)

This method determines the thermodynamic equilibrium solubility of a branched PEG linker in a given solvent.

Workflow:

Caption: Workflow for the saturation shake-flask solubility determination.

Materials:

-

Branched PEG linker (dried under vacuum)

-

Organic solvent of interest (anhydrous grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers with tight-fitting caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)

-

Analytical balance

-

Evaporation apparatus (e.g., vacuum oven, rotary evaporator)

-

(Optional) High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation:

-

Accurately weigh a series of vials.

-

To each vial, add a known volume of the organic solvent (e.g., 5.0 mL).

-

Add an excess amount of the dried branched PEG linker to each vial. "Excess" means that a visible amount of undissolved solid remains after equilibration. Start with a concentration significantly higher than the expected solubility.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached (typically 24-72 hours). The time required may need to be determined empirically by taking measurements at different time points until the concentration in the supernatant plateaus.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, either:

-

Centrifuge the vials at a high speed until a clear supernatant is obtained.

-

Carefully filter the solution using a syringe filter into a clean, pre-weighed vial. Ensure the filter is compatible with the solvent.

-

-

-

Analysis of Supernatant Concentration:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully transfer a known volume or weight of the clear supernatant to the evaporating dish.

-

Evaporate the solvent under reduced pressure (e.g., in a vacuum oven at a temperature below the degradation point of the PEG linker).

-

Once the solvent is completely removed, weigh the evaporating dish with the dried PEG residue.

-

The weight of the residue corresponds to the amount of PEG dissolved in the transferred volume/weight of the supernatant.

-

-

HPLC Method (for PEG linkers with a UV-active chromophore or for use with a suitable detector like an Evaporative Light Scattering Detector - ELSD):

-

Prepare a series of standard solutions of the branched PEG linker in the same solvent with known concentrations.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area versus concentration.

-

Dilute the saturated supernatant with a known factor to fall within the linear range of the calibration curve.

-

Inject the diluted supernatant into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

From Gravimetric Analysis:

-

Solubility (mg/mL) = (Weight of residue (mg)) / (Volume of supernatant (mL))

-

-

From HPLC Analysis:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution factor

-

-

Method 2: Visual Assessment for Qualitative Solubility Range (ASTM D3132 adapted)

This method provides a rapid, qualitative assessment of solubility across a range of solvents.

Workflow:

Caption: Workflow for qualitative solubility assessment.

Materials:

-

Branched PEG linker

-

A selection of organic solvents

-

Test tubes or small vials

-

Vortex mixer

Procedure:

-

Preparation:

-

In a series of test tubes, add a fixed amount of the branched PEG linker (e.g., 10 mg).

-

To each test tube, add a fixed volume of a different organic solvent (e.g., 1 mL) to achieve a target concentration (e.g., 10 mg/mL).

-

-

Dissolution and Observation:

-

Vortex each test tube vigorously for a set period (e.g., 2-5 minutes).

-

Allow the tubes to stand and visually inspect for signs of dissolution against a dark background.

-

-

Classification:

-

Soluble: The solution is clear and free of any visible particles or haze.

-

Partially Soluble: The solution is hazy, or some solid material remains undissolved.

-

Insoluble: The majority of the solid material remains undissolved.

-

-

Refinement (Optional):

-

For solvents where the PEG linker is soluble, the concentration can be incrementally increased until precipitation is observed to estimate the approximate solubility limit.

-

For solvents where the PEG linker is partially soluble or insoluble, gentle heating can be applied to assess if solubility improves with temperature.

-

Conclusion

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. nanocs.net [nanocs.net]

- 3. creativepegworks.com [creativepegworks.com]

- 4. WO2011123031A1 - Branched, compact polyethyleneglycol derivatives - Google Patents [patents.google.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creativepegworks.com [creativepegworks.com]

- 9. creativepegworks.com [creativepegworks.com]

The Strategic Role of the Tert-Butyloxycarbonyl (Boc) Protecting Group in Polyethylene Glycol (PEG) Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug delivery, precision and control are paramount. The ability to selectively modify biomolecules and assemble complex therapeutic constructs hinges on the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its widespread application in masking amine functionalities within polyethylene (B3416737) glycol (PEG) linkers. This technical guide delves into the core principles of Boc protection in PEG linkers, offering a comprehensive overview of its mechanism, applications, and the experimental protocols essential for its successful implementation.

The Core Function of the Boc Protecting Group in PEG Linkers

The primary role of the Boc group in PEG linkers is to serve as a temporary shield for a primary or secondary amine.[1][2] This protection is crucial for achieving controlled, stepwise synthesis and conjugation.[1][3] By masking the highly nucleophilic and basic nature of the amine, the Boc group prevents unintended side reactions during the functionalization of the other end of the PEG linker or its conjugation to a first molecule.[1][4]

PEG linkers themselves are invaluable tools in drug development, enhancing the solubility, stability, and pharmacokinetic properties of conjugated molecules.[2][5] The incorporation of a Boc-protected amine into a PEG linker creates a heterobifunctional reagent, allowing for a sequential and controlled approach to bioconjugation.[1][] This is particularly vital in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where specific and ordered assembly is critical for therapeutic efficacy.[1][7][8]

The utility of the Boc group lies in its stability under a range of reaction conditions and its facile removal under mildly acidic conditions.[9] This orthogonality allows for the selective deprotection of the amine at the desired stage of the synthesis, enabling its subsequent reaction with a second molecule.[1]

Chemical Pathway: Protection and Deprotection

The introduction and removal of the Boc group follow well-established chemical pathways.

Boc Protection of an Amine

The protection of an amine with a Boc group is typically achieved through a nucleophilic acyl substitution reaction. The amine attacks a carbonyl group of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O), leading to the formation of a carbamate.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 5. chempep.com [chempep.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics.[1][2] These linkers consist of a central PEG core of varying lengths, flanked by two different reactive functional groups at each terminus.[3][] This unique architecture allows for the sequential and specific covalent linkage of two distinct molecular entities, such as a protein and a therapeutic agent, or a targeting ligand and a diagnostic probe.[2][]

The PEG component of these linkers imparts several advantageous properties to the resulting bioconjugates. Its high water solubility can enhance the solubility of hydrophobic molecules, while its biocompatibility and low immunogenicity help to reduce adverse immune responses.[1][2] Furthermore, the flexible PEG chain can act as a spacer, optimizing the distance between the conjugated molecules to maintain their biological activity.[] The ability to precisely control the length of the PEG chain allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[5]

Heterobifunctional PEG linkers are instrumental in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). In ADCs, these linkers connect a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells, thereby minimizing off-target toxicity.[6] In PROTACs, they bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[7]

This guide provides a comprehensive overview of the core principles of heterobifunctional PEG linkers, including their physicochemical properties, common conjugation chemistries, and detailed experimental protocols.

Core Properties of Heterobifunctional PEG Linkers

The utility of a heterobifunctional PEG linker is defined by the nature of its terminal functional groups and the length of the PEG chain. The choice of functional groups dictates the conjugation chemistry, while the PEG chain length influences the physicochemical properties of the resulting conjugate.

Common Functional Groups and Their Reactivity

A wide array of reactive groups can be incorporated into heterobifunctional PEG linkers, allowing for a high degree of specificity in bioconjugation reactions. The selection of a particular functional group depends on the available reactive sites on the molecules to be conjugated, such as primary amines on lysine (B10760008) residues or sulfhydryl groups on cysteine residues of proteins.[8]

| Reactivity Class | Target Functional Group | Corresponding PEG Linker Functional Group |

| Amine-Reactive | Primary Amines (-NH₂) | N-Hydroxysuccinimide (NHS) Esters, Carboxylic Acids (-COOH), Aldehydes |

| Thiol-Reactive | Sulfhydryls (-SH) | Maleimides, Vinyl Sulfones, Pyridyl Disulfides |

| Carbonyl-Reactive | Aldehydes, Ketones | Hydrazides, Aminooxy |

| Carboxyl-Reactive | Carboxylic Acids (-COOH) | Amines (-NH₂) |

| Click Chemistry | Alkynes | Azides |

| Copper-Free Click Chemistry | Alkynes (strained) | Azides, Tetrazines |

Table 1: Common reactivity classes of functional groups on heterobifunctional PEG linkers and their corresponding target groups.[8][9]

Physicochemical Properties of PEG Chains

The length of the PEG chain is a critical parameter that can be tailored to optimize the properties of the bioconjugate. Longer PEG chains generally lead to increased water solubility, a larger hydrodynamic radius, and a longer circulation half-life in vivo.

| Linker (Number of PEO units) | Molecular Weight (Dalton) | Contour Length (nm) |

| PEG 2 | 88 | 0.6 |

| PEG 11 | 484 | 3.1 |

| PEG 45 | 2000 | 12.7 |

| PEG 80 | 3500 | 22.3 |

| PEG 114 | 5000 | 31.8 |

| PEG 170 | 7500 | 47.7 |

| PEG 341 | 15000 | 95.5 |

| PEG 682 | 30000 | 190.9 |

| PEG 1364 | 60000 | 381.8 |

Table 2: Physicochemical properties of PEG linkers with varying numbers of polyethylene oxide (PEO) units.[10]

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation reactions using heterobifunctional PEG linkers.

Protocol 1: NHS-Ester-PEG-Maleimide Conjugation

This protocol describes the two-step conjugation of a protein with available primary amines (e.g., an antibody) to a molecule containing a free sulfhydryl group (e.g., a peptide or small molecule drug) using an NHS-Ester-PEG-Maleimide linker.

Materials:

-

Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-Ester-PEG-Maleimide linker

-

Molecule-SH (thiol-containing molecule)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

Step 1: Reaction of Protein-NH₂ with NHS-Ester-PEG-Maleimide

-

Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.[11]

-

Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[11]

-

Dissolve the Protein-NH₂ in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Add the dissolved NHS-Ester-PEG-Maleimide linker to the protein solution at a 10- to 50-fold molar excess.[11] The final concentration of the organic solvent should be less than 10% to maintain protein stability.[11]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12]

-

Remove the excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer.[11]

Step 2: Conjugation of Maleimide-Activated Protein with Molecule-SH

-

Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.1- to 5-fold molar excess of the thiol-containing molecule is recommended.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[13]

-

To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol (B42355) can be added.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.[13]

Characterization:

-

SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

-

UV-Vis Spectroscopy: To determine the protein concentration (at 280 nm) and potentially the concentration of the conjugated molecule if it has a unique absorbance.[14]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the degree of labeling.[14]

-

HPLC (SEC-HPLC, RP-HPLC): To assess the purity of the conjugate and separate different species.[15][16]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" conjugation of an azide-modified molecule to an alkyne-modified molecule using a PEG linker.

Materials:

-

Azide-modified molecule

-

Alkyne-PEG-NHS Ester (or other alkyne-functionalized PEG linker)

-

Protein with primary amines

-

Copper(I) catalyst source (e.g., Copper(II) sulfate)

-

Reducing agent (e.g., Sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO or DMF

-

Desalting column

-

Purification column (SEC or affinity)

Procedure:

Step 1: Preparation of Alkyne-Labeled Protein (if starting with an amine-containing protein)

-

Follow Step 1 of the NHS-Ester-PEG-Maleimide protocol, substituting Alkyne-PEG-NHS Ester for the NHS-Ester-PEG-Maleimide linker.[17] This will result in an alkyne-labeled protein.

Step 2: CuAAC Reaction

-

Prepare stock solutions: 100 mM Copper(II) sulfate (B86663) in water, 200 mM THPTA ligand in water, and 100 mM Sodium ascorbate (B8700270) in water (prepare fresh).[18]

-

In a reaction tube, combine the alkyne-labeled protein and the azide-modified molecule in the desired molar ratio (e.g., 1:5 protein to azide (B81097) molecule).

-

Prepare the Cu(I)-ligand complex by mixing the Copper(II) sulfate and THPTA solutions in a 1:2 molar ratio.[18]

-

Add the Cu(I)-ligand complex to the reaction mixture (e.g., 25 equivalents relative to the azide).[18]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[18]

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[18]

Purification and Characterization:

-

Purify the final conjugate using SEC or affinity chromatography to remove the copper catalyst, excess reagents, and unreacted molecules.[18]

-

Characterize the conjugate using SDS-PAGE, Mass Spectrometry, and HPLC as described in Protocol 1.

Visualizations

Structure of a Heterobifunctional PEG Linker

Caption: A generalized structure of a heterobifunctional PEG linker.

Bioconjugation Workflow```dot

Caption: The cellular internalization and mechanism of action of an Antibody-Drug Conjugate. [19][20][21][22][23]

PROTAC Mechanism of Action

Caption: The mechanism of targeted protein degradation induced by a PROTAC.

References

- 1. chempep.com [chempep.com]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

- 6. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. adcreview.com [adcreview.com]

- 9. Polyethylene Glycol Classification | AxisPharm [axispharm.com]

- 10. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. broadpharm.com [broadpharm.com]

- 13. confluore.com [confluore.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using N-(Azido-PEG3)-N-bis(PEG3-Boc) Linkers

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for the bioconjugation of proteins using the heterotrifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-Boc). This linker is a versatile tool in bioconjugation, featuring a protein-reactive group (commonly an N-Hydroxysuccinimide, or NHS, ester), a bioorthogonal azide (B81097) handle for click chemistry, and two Boc-protected amine groups. This unique combination of functionalities allows for a multi-step, controlled conjugation strategy, enabling the creation of complex protein conjugates.

The general workflow involves an initial reaction of the linker with the protein, typically targeting primary amines on lysine (B10760008) residues. Following this initial conjugation, the Boc protecting groups can be removed under acidic conditions to reveal two primary amines, which can then be used for further modification. The azide group offers an additional orthogonal route for conjugation with alkyne-modified molecules via click chemistry.

Key Advantages:

-

Multi-functional Conjugation: Allows for the attachment of multiple different molecules to a single protein.

-

Controlled Reactions: The use of a protecting group (Boc) and a bioorthogonal handle (azide) allows for sequential and controlled conjugation steps.

-

Enhanced Solubility and Reduced Steric Hindrance: The polyethylene (B3416737) glycol (PEG) spacers improve the solubility of the conjugate and minimize steric hindrance.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes for a successful bioconjugation of a model protein (e.g., a monoclonal antibody) using an N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS ester linker. Actual results may vary depending on the specific protein and reaction conditions.

Table 1: Initial Linker Conjugation to Protein

| Parameter | Target Value | Typical Range | Analytical Method |

| Linker-to-Protein Ratio | 2-4 | 1-5 | Mass Spectrometry |

| Conjugation Efficiency | > 90% | 85-99% | SDS-PAGE, HIC |

| Protein Recovery | > 85% | 80-95% | UV-Vis (A280) |

| Purity | > 95% | > 90% | SEC-HPLC |

Table 2: Boc Deprotection and Final Product Characterization

| Parameter | Target Value | Typical Range | Analytical Method |

| Boc Deprotection Efficiency | > 99% | > 95% | Mass Spectrometry |

| Final Conjugate Purity | > 95% | > 90% | SEC-HPLC, RP-HPLC |

| Aggregation | < 5% | < 10% | SEC-HPLC |

| Biological Activity | Retained | > 80% of native | Relevant Bioassay |

Experimental Protocols

Protocol 1: Conjugation of N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS Ester to a Protein

This protocol outlines the initial conjugation of the linker to primary amines on the protein surface.

Materials:

-

Protein of interest (e.g., antibody at 1-10 mg/mL)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes

Procedure:

-

Protein Preparation: Prepare the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved linker to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

-

Purification: Remove excess linker and quenching reagents by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Boc Deprotection of the Protein-Linker Conjugate

This protocol describes the removal of the Boc protecting groups to reveal primary amines.

Materials:

-

Boc-protected protein-linker conjugate

-

Deprotection Reagent: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Buffer: PBS, pH 7.4

-

Purification system: SEC or buffer exchange columns

Procedure:

-

Lyophilization (Optional): If the protein conjugate is in an aqueous buffer, it may need to be lyophilized to remove water.

-

Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection reagent. If the protein is not soluble in DCM, alternative aqueous acidic conditions may be required, though these are often less efficient. Incubate for 30-60 minutes at room temperature.

-

Neutralization and Purification: Neutralize the reaction by buffer exchange into PBS, pH 7.4, using an appropriate SEC or buffer exchange column. This will remove the TFA and any cleaved Boc groups.

Protocol 3: Click Chemistry with the Azide Group (SPAAC)

This protocol outlines a copper-free click chemistry reaction to conjugate an alkyne-modified molecule to the azide group on the linker.

Materials:

-

Azide-functionalized protein conjugate

-

DBCO-functionalized molecule of interest

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reactant Preparation: Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO.

-

Click Reaction: Add a 1.5 to 3-fold molar excess of the DBCO-functionalized molecule to the azide-functionalized protein conjugate in the reaction buffer.

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[1]

-

Purification: Purify the final conjugate using SEC to remove any unreacted DBCO-molecule.

Visualizations

Caption: Workflow for protein modification using N-(Azido-PEG3)-N-bis(PEG3-Boc) linker.

Caption: Conceptual signaling pathway of an Antibody-Drug Conjugate (ADC).

References

Step-by-Step Guide for Boc Deprotection of N-(Azido-PEG3)-N-bis(PEG3-Boc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the modification of biomolecules. Its popularity stems from its stability under various conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the deprotection of the Boc group from N-(Azido-PEG3)-N-bis(PEG3-Boc), a branched PEG linker containing an azide (B81097) moiety for click chemistry and two Boc-protected amines. The resulting deprotected amine can be used for subsequent conjugation reactions.

The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent.[1][2] The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3] This protocol will focus on the use of TFA in dichloromethane (B109758) (DCM), a common and effective method for Boc deprotection.[2][4]

Quantitative Data Summary

| Substrate | Reagents and Conditions | Yield | Reference |

| Boc-Phe-Phe-OEt | 10 eq. TFA in Chloroform, overnight | 82% | [5] |

| Various N-Boc Amines | 5 eq. TFA in DCM, 60°C (microwave) | High | [5] |

| Boc-amino acids | 2 eq. TFA in ionic liquid, 130°C | Completion in ~10 minutes | [5] |

| Boc-protected cyclosulfamides | 10% w/w heteropolyacid in DCM, 15-30 min | >92% | [5] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Boc deprotection of N-(Azido-PEG3)-N-bis(PEG3-Boc) using trifluoroacetic acid in dichloromethane.

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is a general and widely used method for the removal of the Boc protecting group from amines.[2]

Materials:

-

N-(Azido-PEG3)-N-bis(PEG3-Boc)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the N-(Azido-PEG3)-N-bis(PEG3-Boc) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1 to 0.2 M.

-

Addition of TFA: To the stirred solution, add TFA. A common practice is to use a 25-50% solution of TFA in DCM.[5] For example, add an equal volume of TFA to the DCM solution of the starting material.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[2]

-

Monitoring the Reaction: The progress of the deprotection can be monitored to ensure complete removal of the Boc group.[5]

-

Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., a mixture of DCM and methanol). The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material. Visualize the spots using an appropriate method (e.g., UV light if the compound is UV-active, or a ninhydrin (B49086) stain for the primary amine).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Dilute a small aliquot of the reaction mixture and inject it into the LC-MS system. Monitor for the disappearance of the mass corresponding to the starting material and the appearance of the mass of the deprotected product.

-

-

Work-up:

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The residue will be the amine as its TFA salt.[4]

-

For applications requiring the free amine, a basic work-up is necessary. Dissolve the residue in DCM.

-

Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious as CO₂ will evolve.[6]

-

Wash the organic layer with brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[5]

-

-

Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the deprotected amine, N-(Azido-PEG3)-N-bis(PEG3-amine).[5]

Visualizations

Reaction Signaling Pathway

The following diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Workflow

The diagram below outlines the step-by-step experimental workflow for the Boc deprotection protocol.

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for N-(Azido-PEG3)-N-bis(PEG3-Boc) as a PROTAC Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-(Azido-PEG3)-N-bis(PEG3-Boc) in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[4] N-(Azido-PEG3)-N-bis(PEG3-Boc) is a branched polyethylene (B3416737) glycol (PEG)-based linker that offers several advantageous features for PROTAC synthesis.[5][6] Its PEG structure enhances hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[4] The presence of a terminal azide (B81097) group makes it a "clickable" linker, amenable to efficient and modular assembly of PROTACs via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[5] The Boc-protected amine groups provide further handles for conjugation after deprotection.[6] This modularity allows for the rapid generation of PROTAC libraries with varying linker lengths and attachment points, which is crucial for optimizing degradation efficiency.

Mechanism of Action

The fundamental mechanism of a PROTAC utilizing a linker like N-(Azido-PEG3)-N-bis(PEG3-Boc) involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This process can be summarized in the following steps:

-

Binding to Target Protein and E3 Ligase: The two ends of the PROTAC molecule simultaneously bind to the protein of interest and an E3 ligase (e.g., Cereblon or VHL).

-

Ternary Complex Formation: The linker bridges the two proteins, bringing them into close proximity to form a ternary complex. The flexibility and length of the PEG linker are crucial for achieving a productive conformation of this complex.

-

Ubiquitination: The E3 ligase, now in proximity to the target protein, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

-

PROTAC Recycling: The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Signaling Pathway of PROTAC Action

Caption: PROTAC-induced ubiquitination and degradation pathway.

Quantitative Data